Analytical chemists needing unambiguous Gram-positive bacterial profiling via PLFA must use the exact iso-C15:0 FAME standard; substituting straight-chain or anteiso isomers destroys diagnostic specificity. Methyl 13-methyltetradecanoate (CAS 5129-59-9) provides:
Validated purity to meet analytical demands, ensuring reliable calibration and biomarker quantification.
Methyl 13-methyltetradecanoate (CAS: 5129-59-9) is a branched-chain fatty acid methyl ester (FAME), specifically the methyl ester of iso-pentadecanoic acid (iso-C15:0 FAME). In procurement contexts, it is primarily sourced as a high-purity analytical standard for gas chromatography (GC) and mass spectrometry (MS) workflows. Its most critical application is serving as a definitive diagnostic biomarker for Gram-positive bacteria in Phospholipid Fatty Acid (PLFA) microbial community profiling . Beyond analytical chemistry, its terminal iso-branching provides distinct physical properties, such as a significantly depressed melting point compared to straight-chain analogs, making it a valuable model compound in cold-flow formulation research for advanced lubricants and biofuels.
Procurement of Methyl 13-methyltetradecanoate cannot be fulfilled by substituting its straight-chain counterpart, Methyl pentadecanoate, or its positional isomer, Methyl 12-methyltetradecanoate (anteiso-C15:0 FAME). In microbial community analysis, substituting an iso-branched standard with an anteiso-branched analog completely invalidates the diagnostic specificity of PLFA profiling, as these isomers represent distinct bacterial metabolic pathways and are used to calculate specific environmental stress ratios . Furthermore, substituting with a straight-chain C15:0 FAME fundamentally alters physical handling properties; the straight-chain ester solidifies at cool ambient temperatures, whereas the iso-branched ester remains fluid, which dictates the handling requirements for standard solution storage and alters performance in cold-flow material testing.
In GC-MS profiling using standard non-polar columns (e.g., HP-5MS), Methyl 13-methyltetradecanoate (iso-C15:0) elutes slightly earlier than its positional isomer Methyl 12-methyltetradecanoate (anteiso-C15:0). Literature values demonstrate a Kovats Retention Index (RI) of approximately 1783 for the iso form, compared to 1790 for the anteiso form [1].
| Evidence Dimension | Kovats Retention Index (Non-polar column) |
| Target Compound Data | RI ~ 1783 |
| Comparator Or Baseline | Methyl 12-methyltetradecanoate (anteiso-C15:0 FAME) (RI ~ 1790) |
| Quantified Difference | ~7 Kovats Index units earlier elution |
| Conditions | GC-MS, HP-5MS or DB-5MS stationary phase |
Procurement of the exact iso standard is mandatory to calibrate GC methods and prevent the misidentification of closely eluting anteiso bacterial biomarkers during automated peak integration.
The introduction of the terminal iso-methyl branch significantly disrupts crystal lattice packing compared to straight-chain analogs. While the unbranched comparator, Methyl pentadecanoate, has a melting point of 18–19 °C and solidifies at cool ambient or refrigerated temperatures, Methyl 13-methyltetradecanoate remains a liquid well below room temperature.
| Evidence Dimension | Melting Point / Physical State |
| Target Compound Data | Liquid at 4 °C (refrigerated storage) |
| Comparator Or Baseline | Methyl pentadecanoate (Melting point 18–19 °C) |
| Quantified Difference | Prevention of ambient/refrigerated solidification |
| Conditions | Standard laboratory storage and handling conditions (4–20 °C) |
Ensures standard solutions and lipid formulations remain homogeneous during refrigerated storage without requiring pre-warming, improving workflow reproducibility and eliminating precipitation risks.
Utilizing the pre-derivatized Methyl 13-methyltetradecanoate bypasses the esterification step required when starting from the free fatty acid (13-methyltetradecanoic acid). Chemical derivatization of free fatty acids in complex solid environmental matrices often yields variable recoveries depending on the reagent (e.g., TMSH or BF3/methanol) and matrix interference [1].
| Evidence Dimension | Methyl ester conversion baseline |
| Target Compound Data | 100% (pre-derivatized standard) |
| Comparator Or Baseline | 13-methyltetradecanoic acid (Free fatty acid requiring derivatization) |
| Quantified Difference | Avoidance of derivatization loss/variability |
| Conditions | Standard PLFA or FAME extraction and derivatization workflows |
Procuring the FAME directly provides an absolute calibration baseline for quantitative GC, removing derivatization efficiency as a confounding variable in analytical workflows.
Directly relying on its precise GC retention index, this compound is procured as a definitive calibration standard to quantify Gram-positive bacterial populations in soil, marine sediments, and clinical samples, where distinguishing it from anteiso-C15:0 is critical for accurate taxonomy .
Because the iso and anteiso isomers elute within ~7 Kovats units of each other on standard non-polar columns, Methyl 13-methyltetradecanoate is utilized in complex FAME standard mixtures to verify column resolution capability and instrument performance before running unknown lipidomics samples [1].
Exploiting its depressed melting point relative to straight-chain pentadecanoate, this compound serves as a model branched ester to study how iso-branching improves the cold-filter plugging point (CFPP) and low-temperature fluidity of industrial fatty acid methyl ester mixtures.